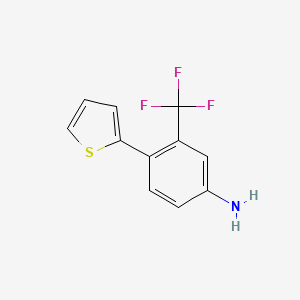
4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline is an organic compound that features a thiophene ring and a trifluoromethyl group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Coupling with Aniline: The final step involves coupling the thiophene and trifluoromethyl groups with an aniline derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds featuring trifluoromethyl substitutions, like 4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline, can enhance biological activity against cancer cells. A study highlighted the synthesis of urea derivatives with trifluoromethyl groups that exhibited increased potency in targeting cancer-related proteins. The presence of such substituents is believed to facilitate multipolar interactions with carbonyl groups in proteins, enhancing the efficacy of these compounds as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its potential as an antimicrobial agent. The incorporation of trifluoromethyl groups in aryl-urea derivatives has shown promising results in combating antibiotic-resistant bacteria. The design of these derivatives aims to improve their biological profiles, making them suitable candidates for further development in treating infectious diseases .
Neuropeptide Antagonists
Another significant application is in the development of nonpeptide antagonists targeting the relaxin-3/RXFP3 system. This system is involved in critical physiological processes such as stress responses and appetite control. The structural modifications involving thiophene and trifluoromethyl groups have been shown to influence antagonist activity significantly, suggesting that this compound could be a valuable scaffold for designing new therapeutic agents .
Materials Science Applications
Photophysical Properties
This compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonics. Studies have demonstrated that thiophene derivatives can act as efficient electron donors, enhancing intramolecular charge transfer (ICT) within chromophores. This characteristic is particularly beneficial for developing organic light-emitting diodes (OLEDs) and photovoltaic devices .
Fluorescent Sensors
The compound's ability to change fluorescence properties based on solvent polarity has been explored for use in fluorescent sensors. Variations in emission spectra upon solvent changes indicate potential applications in sensing technologies where environmental monitoring is essential .
Case Studies
作用機序
The mechanism of action of 4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-(Thiophen-2-YL)-2-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at a different position.
Tris(4-(thiophen-2-yl)phenyl)amine: Contains multiple thiophene rings and is used in electrochromic devices.
Uniqueness
4-(Thiophen-2-YL)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and physical properties. This unique structure makes it particularly valuable in applications requiring specific electronic or steric characteristics.
特性
IUPAC Name |
4-thiophen-2-yl-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)9-6-7(15)3-4-8(9)10-2-1-5-16-10/h1-6H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAJFRXDKIGKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














